molecular formula C18H28N6O5 B2476712 ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851941-14-5

ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No.: B2476712
CAS No.: 851941-14-5
M. Wt: 408.459
InChI Key: XFRBOBBOBZGACV-UHFFFAOYSA-N
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Description

The compound ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a xanthine derivative featuring a 1,3-dimethylxanthine core with a 2-methoxyethyl substituent at the 7-position and a piperazine-methyl-ethyl carboxylate group at the 8-position.

Key structural attributes:

  • Xanthine core: 1,3-dimethyl substitution enhances metabolic stability compared to unmodified xanthine.
  • 7-position: 2-methoxyethyl group improves solubility via ether linkage.
  • 8-position: Piperazine-methyl-carboxylate introduces basicity and hydrogen-bonding capacity, likely influencing receptor interaction.

Properties

IUPAC Name

ethyl 4-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O5/c1-5-29-18(27)23-8-6-22(7-9-23)12-13-19-15-14(24(13)10-11-28-4)16(25)21(3)17(26)20(15)2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRBOBBOBZGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the chemical structure, synthesis methods, and various biological activities associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a purine derivative. Its molecular formula is C18H26N4O4C_{18}H_{26}N_4O_4, which reflects its diverse functional groups that contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols are not detailed in the available literature, similar compounds have been synthesized using methods such as:

  • N-Alkylation : Introducing the methoxyethyl group onto the purine derivative.
  • Carboxylation : Modifying the piperazine moiety to enhance solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. Studies indicate:

  • Bactericidal Effects : The compound exhibits moderate to excellent bactericidal effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Preliminary pharmacological tests revealed that certain derivatives demonstrate anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • Carrageenan-Induced Edema Model : In animal models, compounds similar to this compound showed significant reductions in inflammation markers.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies related to this compound:

Activity Type Effectiveness Reference
AnticancerModerate to High
AntimicrobialModerate
Anti-inflammatorySignificant

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study demonstrated the compound's ability to induce apoptosis in prostate cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : Another study reported on the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic alternative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Xanthine Derivatives with Piperazine Modifications

(a) Ethyl 4-[(3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Methyl]Piperazine-1-Carboxylate ()
  • Molecular Formula : C₁₄H₂₀N₆O₄.
  • Substituents : 3-methyl at xanthine core; piperazine-methyl-carboxylate at 8-position.
  • Key Differences : Lacks the 7-position 2-methoxyethyl group, reducing polarity.
(b) 7-(2-{4-[1-(3,4-Dichlorophenyl)Ethyl]Piperazin-1-yl}Acetyl)-1,3-Dimethyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione ()
  • Substituents : Piperazine-acetyl group at 7-position; dichlorophenyl moiety.
  • Activity : Exhibits potent vasodilatory activity (80% efficacy) due to electron-withdrawing Cl groups enhancing receptor binding.
  • Key Differences : Acetyl linker increases flexibility but may reduce metabolic stability compared to the target compound’s methyl linker .
(c) Ethyl (Е)-5-(2-(7-Alkyl-1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Hydrazineylidene)Hexanoates ()
  • Substituents : Alkyl chains (methyl to decyl) at 7-position; hydrazineylidene at 8-position.
  • ADME Insights : Shorter alkyl chains (methyl, ethyl) improve oral bioavailability (BS = 0.55) and synthetic accessibility (SA = 3.51–4.59).

Piperazine-Containing Non-Xanthine Compounds ()

HBK14–HBK19 derivatives (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride):

  • Structure: Phenoxy-ethoxyethyl-piperazine derivatives.
  • Activity : Primarily target neurological receptors (e.g., serotonin, dopamine).
  • Key Differences : Lack xanthine core, leading to divergent therapeutic applications despite shared piperazine moiety .

Comparative Data Table

Compound Molecular Formula 7-Position Substituent 8-Position Substituent Key Activity Bioavailability (BS)
Target Compound C₁₇H₂₇N₆O₅* 2-Methoxyethyl Piperazine-methyl-carboxylate Predicted vasodilation 0.55 (estimated)
Compound C₁₄H₂₀N₆O₄ None Piperazine-methyl-carboxylate Unknown N/A
(Compound 1: 7-methyl) C₁₃H₁₈N₆O₄ Methyl Hydrazineylidene Vasodilation (80%) 0.55
(Compound 8) C₂₀H₂₃Cl₂N₇O₄ Piperazine-acetyl Dichlorophenyl Antiasthmatic Moderate

*Estimated based on structural analysis.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core through condensation reactions. Key steps include:

  • Purine Core Formation : Use formamide and nitrogen-containing precursors under controlled pH and temperature (e.g., 80–100°C) .
  • Piperazine Substitution : Employ nucleophilic substitution with DMF as a solvent and sodium hydride (NaH) as a base to attach the piperazine-ethyl ester group .
  • Final Functionalization : Methoxyethyl and methyl groups are introduced via alkylation or Mitsunobu reactions .

Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or THFEnhances nucleophilicity
BaseNaH or K₂CO₃Facilitates substitution
Temperature60–80°C (alkylation step)Reduces side reactions
PurificationColumn chromatography (SiO₂)Isomers separated via polarity

Yield improvements (e.g., 45% → 65%) are achievable by adjusting stoichiometry and reaction time .

Q. What analytical techniques are essential for confirming the structure and purity of the compound?

Q. What biological targets are associated with this compound, and how are they identified?

The compound’s purine core and piperazine moiety suggest interactions with:

  • Adenosine Receptors : Competitive binding assays using radiolabeled ligands (e.g., [³H]CGS21680) .
  • Phosphodiesterases (PDEs) : Enzyme inhibition assays (IC₅₀ determination) with cAMP/cGMP substrates .
  • Kinases : ATP-binding site inhibition measured via fluorescence polarization .

Example Bioactivity Data :

TargetAssay TypeIC₅₀/EC₅₀ (μM)Reference
PDE4BFluorescent0.45 ± 0.12
A₂A ReceptorRadioligand1.2 ± 0.3

Advanced Research Questions

Q. How can computational methods be applied to optimize the synthesis and predict biological activity?

  • Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps (e.g., purine cyclization) .
  • Molecular Docking : Predict binding affinity to targets like PDE4B using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol) .
  • Machine Learning : Train models on existing reaction data to predict optimal solvent/base combinations .

Case Study : COMSOL simulations reduced reaction time by 30% by modeling heat transfer in exothermic steps .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability for PDE4B) arise from assay conditions or impurities. Mitigation strategies include:

  • Cross-Validation : Re-test activity using orthogonal assays (e.g., SPR vs. fluorescence) .
  • Analytical Rigor : Ensure >98% purity via HPLC and LC-MS to exclude confounding isomers .
  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM) .

Q. How to design assays to evaluate the compound's selectivity against related enzymes?

  • Panel Screening : Test against isoforms (e.g., PDE4A/B/D) and off-targets (e.g., kinases CDK2/4) .
  • Kinetic Analysis : Determine Kᵢ and mode of inhibition (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Cellular Models : Use CRISPR-edited cell lines (e.g., A₂A receptor knockouts) to isolate target effects .

Selectivity Data Example :

Enzyme% Inhibition (10 μM)Selectivity Index (vs. PDE4B)
PDE4B95%1.0
PDE3A12%0.13
CDK28%0.08

Methodological Notes

  • Reaction Scaling : Pilot small batches (1–5 g) before kilogram-scale synthesis to optimize safety and yield .
  • Ethical Compliance : Adhere to institutional guidelines for handling purine derivatives, which may have genotoxic impurities .

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